molecular formula C18H16ClN3O2 B14979831 N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide

Cat. No.: B14979831
M. Wt: 341.8 g/mol
InChI Key: FDFBGJHENDVZFU-UHFFFAOYSA-N
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Description

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzohydrazide with 2-nitrobenzoyl chloride to form an intermediate, which is then cyclized to produce the oxadiazole ring. The final step involves the amidation of the oxadiazole derivative with butanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to achieve the desired quality for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol or other nucleophiles in suitable solvents.

Major Products Formed

    Oxidation: Formation of oxadiazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can interact with DNA and proteins, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide
  • N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide
  • N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide

Uniqueness

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]butanamide

InChI

InChI=1S/C18H16ClN3O2/c1-2-5-16(23)20-15-7-4-3-6-14(15)18-21-17(22-24-18)12-8-10-13(19)11-9-12/h3-4,6-11H,2,5H2,1H3,(H,20,23)

InChI Key

FDFBGJHENDVZFU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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